(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone
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Overview
Description
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl and phenyl group, and a piperidine ring attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then substituted with a chlorophenyl group and a phenyl group through electrophilic aromatic substitution reactions.
Formation of the piperidine ring: The piperidine ring can be synthesized separately through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling reactions: Finally, the piperidine ring is coupled to the pyrazole ring via a carbonyl linkage using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways and physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This unique structure may confer distinct pharmacological properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-17-11-9-16(10-12-17)20-19(21(26)24-13-5-2-6-14-24)15-25(23-20)18-7-3-1-4-8-18/h1,3-4,7-12,15H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJZKZHZXBVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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